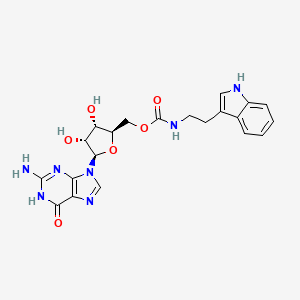

Tryptamine guanosine carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H23N7O6 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C21H23N7O6/c22-20-26-17-14(18(31)27-20)25-9-28(17)19-16(30)15(29)13(34-19)8-33-21(32)23-6-5-10-7-24-12-4-2-1-3-11(10)12/h1-4,7,9,13,15-16,19,24,29-30H,5-6,8H2,(H,23,32)(H3,22,26,27,31)/t13-,15-,16-,19-/m1/s1 |

InChI Key |

WKHCFGWBMMFLHU-NVQRDWNXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tryptamine Guanosine Carbamate (TpGc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine guanosine carbamate (TpGc), a synthetic molecule with the CAS number 1414808-96-0, has emerged as a significant tool in neuropharmacological research.[1][2] It functions as a selective inhibitor of the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), an enzyme implicated in the modulation of nociception and opioid signaling.[1] This technical guide provides a comprehensive overview of the known chemical properties of TpGc, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action through the HINT1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] While a comprehensive experimental characterization of all its physical properties is not widely published, the following tables summarize the available and calculated data for TpGc and its constituent precursors, tryptamine and guanosine.

Table 1: Physicochemical Properties of this compound (TpGc)

| Property | Value | Source |

| CAS Number | 1414808-96-0 | [1][2] |

| Molecular Formula | C21H23N7O6 | [1] |

| Molecular Weight | 469.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 125 mg/mL (266.27 mM) | [1] |

| Storage | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Table 2: Chemical Properties of Tryptamine

| Property | Value | Source |

| Molecular Formula | C10H12N2 | [3] |

| Molecular Weight | 160.22 g/mol | [3] |

| Melting Point | 118 °C | |

| Boiling Point | 137 °C at 0.15 mmHg | |

| Solubility in Water | Negligible |

Table 3: Chemical Properties of Guanosine

| Property | Value | Source |

| Molecular Formula | C10H13N5O5 | |

| Molecular Weight | 283.24 g/mol | |

| Melting Point | 239 °C (decomposes) | |

| Solubility in Water | Sparingly soluble |

Experimental Protocols

Synthesis of this compound (TpGc)

The synthesis of TpGc involves a multi-step process, beginning with the preparation of a tryptamine precursor followed by its reaction with a modified guanosine molecule. The following is a generalized protocol based on the synthesis of similar tryptamine derivatives.

Experimental Workflow for TpGc Synthesis

Caption: A generalized workflow for the synthesis of this compound (TpGc).

Materials:

-

Tryptophan

-

High-boiling point solvent (e.g., diphenyl ether)

-

Guanosine

-

Protecting group reagents (e.g., acetone for isopropylidene protection)

-

Activating agent for carbamate formation (e.g., carbonyldiimidazole)

-

Tryptamine

-

Anhydrous solvents (e.g., THF, DMF)

-

Reagents for deprotection (e.g., trifluoroacetic acid)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)

Procedure:

-

Synthesis of Tryptamine: Tryptamine can be synthesized from tryptophan via decarboxylation. This is typically achieved by refluxing tryptophan in a high-boiling point solvent. The resulting tryptamine is then purified.

-

Protection of Guanosine: The hydroxyl groups on the ribose moiety of guanosine are protected to prevent side reactions. A common method is the formation of an acetonide by reacting guanosine with acetone in the presence of an acid catalyst.

-

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the protected guanosine is then activated to facilitate the formation of the carbamate linkage. This can be achieved by reacting the protected guanosine with an activating agent like carbonyldiimidazole.

-

Carbamate Formation: The activated, protected guanosine is reacted with tryptamine in an anhydrous solvent. This reaction forms the carbamate linkage between the 5'-position of the guanosine and the amino group of the tryptamine.

-

Deprotection: The protecting groups on the ribose are removed, typically by acid-catalyzed hydrolysis, to yield this compound.

-

Purification: The final product is purified using column chromatography on silica gel to yield pure TpGc.

Characterization

The synthesized TpGc should be characterized using standard analytical techniques to confirm its identity and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of TpGc (469.45 g/mol ) and to analyze its fragmentation pattern, which would show characteristic fragments of tryptamine and guanosine.[1][4][5]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the HINT1 protein. HINT1 plays a crucial role in the negative regulation of µ-opioid receptor (MOR) signaling through its interaction with the N-methyl-D-aspartate receptor (NMDAR).

HINT1 Signaling Pathway in Nociception

Caption: The role of HINT1 in the cross-talk between MOR and NMDAR signaling in nociception.

Under normal physiological conditions, the activation of NMDARs by glutamate leads to the transmission of pain signals. The HINT1 protein acts as a scaffold, facilitating an interaction between the NMDAR and the MOR. This interaction leads to a negative regulation of MOR signaling, effectively dampening the analgesic effects of opioids.

By inhibiting HINT1, this compound disrupts this negative regulatory loop. The inhibition of HINT1 prevents the NMDAR-mediated suppression of MOR activity. As a result, the analgesic effects of opioids like morphine are enhanced, and the development of tolerance is reduced.[1]

Conclusion

This compound is a valuable research tool for investigating the complex interplay between the opioid and glutamatergic systems in the context of pain and analgesia. Its selective inhibition of HINT1 provides a specific mechanism for modulating this interaction. This technical guide has summarized the key chemical properties of TpGc, provided a framework for its synthesis and characterization, and detailed its mechanism of action. Further research into the quantitative physicochemical properties and the development of more detailed synthetic protocols will undoubtedly enhance its utility for the scientific community.

References

Potential Pharmacological Targets of Tryptamine Guanosine Carbamate: A Theoretical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tryptamine guanosine carbamate" is a theoretical molecule for the purposes of this analysis, as no direct scientific literature pertaining to it could be identified. The following in-depth guide is a projection of its potential pharmacological targets based on the known activities of its constituent moieties: tryptamine, guanosine, and the carbamate linker.

Executive Summary

This document outlines the hypothetical pharmacological profile of this compound, a novel chemical entity conceptualized by the hybridization of a tryptamine core, a guanosine molecule, and a stabilizing carbamate linkage. By dissecting the known biological roles of each component, we can project a multi-target engagement profile for this compound. The tryptamine moiety suggests primary interactions with serotonergic and trace amine-associated receptors. The guanosine component implies a potential for neuromodulatory and neuroprotective effects, possibly through interaction with the adenosinergic system. The carbamate linker, a common element in medicinal chemistry, is anticipated to enhance stability and modulate the pharmacokinetic and pharmacodynamic properties of the hybrid molecule.[1][2][3][4] This whitepaper will explore these potential targets, propose signaling pathways, and provide hypothetical experimental frameworks for their investigation.

Molecular Scaffolding and Rationale

The conceptual structure of this compound combines three key functional units:

-

Tryptamine: An indoleamine that serves as the backbone for numerous neurotransmitters and psychoactive compounds.[5][6] Its derivatives are well-known to target serotonin (5-HT) receptors, monoamine transporters, and trace amine-associated receptors (TAARs).[5][6]

-

Guanosine: A purine nucleoside that plays crucial roles in various cellular processes. Extracellularly, it acts as a neuromodulator with demonstrated neuroprotective properties, often through complex interactions with the adenosinergic system.[7][8]

-

Carbamate Linkage: A stable isostere of the peptide bond, frequently used in drug design to improve metabolic stability, cell permeability, and to properly orient pharmacophores for optimal target interaction.[1][2][3][4]

The hybridization of these components suggests a molecule designed to simultaneously engage multiple, potentially synergistic, neurological targets.

Potential Pharmacological Targets

Based on the functional contributions of its constituent parts, this compound is hypothesized to interact with the following primary and secondary targets.

Primary Targets: Tryptamine-Driven Interactions

The tryptamine scaffold is the most probable driver of high-affinity binding to specific receptor families.

-

Serotonin (5-HT) Receptors: Tryptamine and its derivatives are classical serotonergic agents.[9] The primary candidate receptors include:

-

Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a known agonist of TAAR1, a receptor involved in modulating monoaminergic systems.[5]

-

Monoamine Transporters: Tryptamine can act as a releasing agent for serotonin, norepinephrine, and dopamine by interacting with their respective transporters (SERT, NET, DAT).[5]

Secondary/Modulatory Targets: Guanosine-Driven Interactions

The guanosine moiety is expected to confer modulatory and potentially neuroprotective properties to the compound.

-

Adenosine Receptors (A1/A2A Heteromers): Guanosine does not bind directly to adenosine receptors with high affinity but has been shown to modulate their function, particularly A1-A2A heteromers.[7][10][11][12][13] It may act as a negative allosteric modulator of the A2A receptor in the presence of the A1 receptor.[10][13]

-

Potassium Channels: Some of guanosine's protective effects have been linked to the activation of Ca2+-activated K+ (BK) channels.[8]

-

Intracellular Signaling Cascades: Extracellular guanosine can influence key neuroprotective and growth-related pathways, including:

Quantitative Data on Component Activities

To contextualize the potential efficacy of this compound, the following table summarizes known quantitative data for its core components.

| Moiety | Target | Action | Affinity/Potency (EC50/Ki) | Source |

| Tryptamine | 5-HT2A Receptor | Full Agonist | EC50 = 7.36 ± 0.56 nM | [5] |

| TAAR1 (human) | Very Weak Partial Agonist | - | [5] | |

| Serotonin Transporter (SERT) | Releasing Agent | EC50 = 32.6 nM | [5] | |

| Dopamine Transporter (DAT) | Releasing Agent | EC50 = 164 nM | [5] | |

| Norepinephrine Transporter (NET) | Releasing Agent | EC50 = 716 nM | [5] | |

| Guanosine | A1/A2A Heteromer | Modulator | Indirect, functional modulation | [7][10][11][12] |

This table presents hypothetical data for illustrative purposes, derived from the known properties of the individual components.

Proposed Signaling Pathways and Mechanisms

The multi-target nature of this compound suggests the potential for engaging with and integrating multiple signaling pathways simultaneously.

Tryptamine-Initiated Signaling

Agonism at the 5-HT2A receptor, a Gq-coupled GPCR, would likely initiate the canonical phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would trigger calcium release and activate Protein Kinase C (PKC).

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Guanosine-Modulated Neuroprotective Signaling

The guanosine component could trigger neuroprotective pathways, potentially through allosteric modulation of adenosine receptors, leading to the activation of pro-survival kinases like Akt.

Caption: Proposed guanosine-mediated neuroprotective pathway.

Detailed Experimental Protocols

Validation of the proposed pharmacological targets would require a multi-step experimental approach.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the hypothesized receptor targets.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, A1, A2A) are prepared from transfected HEK293 or CHO cells.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonism, antagonism, allosteric modulation) and potency (EC50) of the compound at the identified targets.

Example: 5-HT2A Receptor Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the cells.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of the compound as an agonist.

Experimental Workflow Visualization

The overall process for target validation and functional characterization can be visualized as follows.

Caption: Experimental workflow for target validation.

Conclusion and Future Directions

The theoretical construct of this compound represents a fascinating example of a multi-target directed ligand. Its potential to interact with both serotonergic pathways (driven by the tryptamine moiety) and neuroprotective systems (modulated by the guanosine moiety) makes it a compelling, albeit hypothetical, candidate for addressing complex neurological disorders. Future research, contingent on the successful synthesis of this compound, should focus on systematically validating the proposed targets using the experimental protocols outlined herein. Such studies would not only elucidate the pharmacological profile of this specific molecule but could also pave the way for a new class of hybrid therapeutics designed to synergistically address multifaceted disease pathologies.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]

- 7. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 11. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to Guanosine-Mediated Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to Guanosine-Mediated Effects [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"biosynthesis pathway of tryptamine derivatives"

An In-depth Technical Guide on the Biosynthesis Pathway of Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine and its derivatives represent a broad class of neuroactive compounds and valuable pharmaceutical precursors. Their biosynthesis originates from the essential amino acid tryptophan and involves a series of enzymatic modifications including decarboxylation, hydroxylation, methylation, and phosphorylation. Understanding these intricate pathways is critical for metabolic engineering, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to tryptamine and its key derivatives, such as serotonin, N,N-dimethyltryptamine (DMT), and psilocybin. It details the primary enzymes involved, summarizes their kinetic properties, and presents standardized experimental protocols for their study and quantification.

Core Biosynthesis of Tryptamine: From Primary Metabolism to a Bioactive Amine

The journey to tryptamine begins with primary metabolism, specifically the Shikimate Pathway , which is responsible for the synthesis of aromatic amino acids in plants, bacteria, fungi, and archaea.[1][2][3] This pathway is absent in mammals, making tryptophan an essential dietary amino acid.

The Shikimate Pathway and Tryptophan Synthesis

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate over seven enzymatic steps.[2][4] Chorismate is a critical branch-point intermediate, serving as the precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][5] The synthesis of tryptophan from chorismate involves a multi-enzyme complex, with anthranilate synthase and tryptophan synthase playing pivotal roles.[2][5]

Caption: Core biosynthesis from the Shikimate Pathway to Tryptamine.

The Gateway Step: Decarboxylation of L-Tryptophan

The direct biosynthetic precursor to tryptamine is L-tryptophan. The pivotal reaction is the removal of the carboxyl group from the α-carbon of tryptophan, a reaction catalyzed by the enzyme Tryptophan Decarboxylase (TDC) or the more broadly specific Aromatic L-amino Acid Decarboxylase (AADC) .[6][7][8] This step is a critical regulatory point, channeling tryptophan from primary metabolism into the vast array of specialized secondary metabolites, including indole alkaloids.[9][10]

-

Tryptophan Decarboxylase (TDC, EC 4.1.1.105): Found predominantly in plants and fungi, this enzyme shows high specificity for L-tryptophan.[8][11] In plants like Catharanthus roseus, TDC is a key enzyme in the production of terpenoid indole alkaloids.[11][12]

-

Aromatic L-amino Acid Decarboxylase (AADC, EC 4.1.1.28): This enzyme, found in mammals, has a broader substrate range and is responsible for the synthesis of tryptamine as well as other monoamine neurotransmitters like dopamine and serotonin (from 5-hydroxytryptophan).[7][13]

Biosynthesis of Key Tryptamine Derivatives

Once formed, tryptamine serves as a central hub or scaffold molecule that can be enzymatically modified to produce a wide spectrum of derivatives with diverse biological functions.

Caption: Biosynthetic pathways to major tryptamine derivatives.

Hydroxylated Derivatives: Serotonin

In plants, serotonin (5-hydroxytryptamine) is typically synthesized via the hydroxylation of tryptamine at the C5 position of the indole ring.[9] This reaction is catalyzed by Tryptamine 5-hydroxylase (T5H) . In contrast, in mammals, serotonin synthesis primarily occurs through the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by decarboxylation by AADC.[9][13]

N-Methylated Derivatives: NMT and DMT

The sequential methylation of the amino group of tryptamine yields N-methyltryptamine (NMT), N,N-dimethyltryptamine (DMT), and N,N,N-trimethyltryptamine (TMT).[9][13] These reactions are catalyzed by Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[13] INMT was first discovered in rabbit lung and has since been identified in various mammalian tissues and plants.[13] The enzyme can act consecutively to produce both mono- and di-methylated products.[9]

The Psilocybin Pathway (in Fungi)

In fungi of the genus Psilocybe, a unique biosynthetic pathway converts tryptophan into the psychedelic compound psilocybin. The canonical pathway involves a cluster of four core enzymes:[8]

-

PsiD (Tryptophan Decarboxylase): Decarboxylates L-tryptophan. In this specific pathway, some studies suggest it may first act on 4-hydroxytryptophan, although direct decarboxylation of tryptophan is also a key route.[8]

-

PsiH (Tryptophan 4-hydroxylase): Often considered the first step, hydroxylating tryptophan to 4-hydroxytryptophan.

-

PsiK (4-hydroxytryptamine kinase): Phosphorylates the 4-hydroxy group of 4-hydroxytryptamine to yield norbaeocystin.[8]

-

PsiM (Norbaeocystin methyltransferase): Performs two successive N-methylations on norbaeocystin to produce the final product, psilocybin.[8]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of tryptamine biosynthesis are governed by the kinetic properties of the involved enzymes. This data is crucial for applications in metabolic engineering and biocatalysis.

| Enzyme | Source Organism | Substrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) | Ref. |

| TDC | Catharanthus roseus | L-Tryptophan | 0.2 mM | 16.7 nkat/mg | 7.5 | 45 | [14] |

| TDC | Camptotheca acuminata | L-Tryptophan | 0.87 mM | 3.54 μmol/min/mg | 8.5 | 50 | [15] |

| AADC | Hog Kidney | L-Tryptophan | 1.9 mM | - | 8.0 | 37 | [7] |

| INMT | Rabbit Lung | Tryptamine | 25 µM | 1.4 nmol/hr/mg | 7.9 | 37 | [13] |

| INMT | Rabbit Lung | N-Methyltryptamine | 43 µM | 1.8 nmol/hr/mg | 7.9 | 37 | [13] |

| RgnTDC | Ruminococcus gnavus | L-Tryptophan | 0.14 mM | 1.2 U/mg | 8.0 | 37 | [16][17] |

Note: Kinetic values can vary significantly based on assay conditions and purification levels. The data presented is for comparative purposes.

Experimental Protocols

Protocol: Tryptophan Decarboxylase (TDC) Activity Assay (Fluorometric)

This protocol is adapted from methods that rely on the selective extraction and direct fluorometry of the enzymatic product, tryptamine.[18]

Objective: To quantify the rate of tryptamine formation from L-tryptophan catalyzed by TDC in a crude or purified enzyme preparation.

Materials:

-

Enzyme extract (e.g., plant leaf homogenate)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 µM Pyridoxal 5'-phosphate (PLP)

-

Substrate Solution: 10 mM L-Tryptophan in water

-

Stop Solution: 2 M Sodium Carbonate (Na₂CO₃)

-

Extraction Solvent: Ethyl acetate

-

Tryptamine standard solution (for calibration curve)

-

Microcentrifuge tubes, Spectrofluorometer

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture:

-

800 µL Assay Buffer

-

100 µL Enzyme Extract

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Add 100 µL of 10 mM L-Tryptophan solution to start the reaction. Mix gently. The final volume is 1 mL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding 200 µL of 2 M Na₂CO₃. This raises the pH to >11, stopping the enzyme and deprotonating the tryptamine for efficient extraction.

-

Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute to extract the tryptamine into the organic phase. Tryptophan will remain in the aqueous phase.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Measurement: Carefully collect the upper ethyl acetate layer. Measure its fluorescence using a spectrofluorometer with an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.

-

Quantification: Determine the concentration of tryptamine produced by comparing the fluorescence reading to a standard curve prepared with known concentrations of tryptamine extracted under the same conditions.

Control: A control reaction using a heat-inactivated (boiled) enzyme extract should be run in parallel to account for any non-enzymatic conversion or background fluorescence.

Caption: Experimental workflow for a fluorometric TDC activity assay.

Protocol: Analysis of Tryptamines by HPLC

Objective: To separate and quantify tryptamine and its derivatives in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector and/or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase (Example Gradient):

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm or MS with electrospray ionization (ESI) in positive mode.

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., enzyme assays), stop the reaction and centrifuge to remove precipitates.

-

For biological tissues, homogenize and perform a solid-phase or liquid-liquid extraction to isolate the analytes and remove interfering substances.

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

Standard Preparation: Prepare a series of calibration standards of the target analytes (e.g., tryptamine, serotonin, DMT) in the initial mobile phase composition.

-

Injection: Inject 10-20 µL of the prepared sample and standards onto the HPLC system.

-

Data Analysis:

-

Identify peaks in the sample chromatogram by comparing their retention times to those of the authentic standards.

-

Quantify the amount of each analyte by integrating the peak area and comparing it to the calibration curve generated from the standards. MS detection can provide further confirmation based on the mass-to-charge ratio (m/z).[19][20][21]

-

Conclusion

The biosynthesis of tryptamine derivatives is a rich and complex field, linking primary amino acid metabolism to a diverse array of potent bioactive molecules. The central pathway proceeds from tryptophan via decarboxylation, with subsequent enzymatic modifications leading to critical neurotransmitters, plant defense compounds, and psychoactive alkaloids. A thorough understanding of the key enzymes—TDC, AADC, T5H, INMT, and the psilocybin-specific cluster—is paramount for advancing research. The methodologies and data presented in this guide offer a foundational framework for professionals in drug development and metabolic engineering to explore, quantify, and manipulate these significant biosynthetic pathways.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. bioone.org [bioone.org]

- 3. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Tryptamine - Wikipedia [en.wikipedia.org]

- 7. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tryptophan Decarboxylase, Tryptamine, and Reproduction of the Whitefly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review [mdpi.com]

- 14. Expression of Tryptophan Decarboxylase and Tyrosine Decarboxylase Genes in Tobacco Results in Altered Biochemical and Physiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Using Enzymes to Make Tryptamine Analogs - ChemistryViews [chemistryviews.org]

- 18. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bibliography.maps.org [bibliography.maps.org]

- 20. researchgate.net [researchgate.net]

- 21. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Cleavage of Guanosine Carbamates: A Technical Guide for Drug Development

Abstract

Guanosine carbamates represent a promising class of compounds, particularly in the realm of prodrug design, where they can be strategically employed to enhance the therapeutic index of parent drug molecules. The enzymatic cleavage of the carbamate moiety is a critical activation step, releasing the active guanosine analog. This technical guide provides an in-depth overview of the principles governing the enzymatic hydrolysis of carbamates, with a specific focus on their application to guanosine and other nucleoside analogs. While specific literature on guanosine carbamates is nascent, this document consolidates the current understanding from related nucleoside carbamate prodrugs and the broader field of carbamate-metabolizing enzymes. Detailed experimental protocols, quantitative data from analogous compounds, and workflow visualizations are presented to equip researchers with the necessary tools to investigate and harness the enzymatic activation of guanosine carbamates.

Introduction: The Role of Guanosine Carbamates in Drug Discovery

Guanosine analogs are a cornerstone of antiviral and anticancer therapies. The modification of these nucleosides with a carbamate functional group offers a versatile prodrug strategy to overcome challenges such as poor solubility, rapid metabolism, and cellular permeability.[1][2] Carbamates are generally more stable than esters but more susceptible to enzymatic hydrolysis than amides, making them suitable linkers for controlled drug release.[3] The in vivo bioactivation of these prodrugs relies on specific enzymatic cleavage to release the pharmacologically active parent molecule. Understanding the enzymes involved, their kinetics, and the methodologies to assess this cleavage is paramount for the rational design of effective guanosine carbamate-based therapeutics.

Enzymes Involved in Carbamate Cleavage

The primary class of enzymes responsible for the hydrolysis of carbamates are carboxylesterases (CES).[4][5][6] These enzymes are serine hydrolases that are abundantly expressed in various tissues, with human carboxylesterase 1 (hCE1) being predominant in the liver and human carboxylesterase 2 (hCE2) being primarily found in the small intestine.[4][5] The differential expression of these enzymes can be exploited for targeted drug delivery.

Other enzymes that have been shown to hydrolyze carbamates include:

-

Acylases: These enzymes have demonstrated stereoselective cleavage of amino acid carbamates.[7]

-

Acetylcholinesterases: These have also been reported to cleave certain carbamates.[7]

-

Other Esterases and Proteases: A variety of esterases and proteases from microbial sources have been identified to degrade carbamate-containing compounds, such as pesticides.[8]

The general mechanism for carboxylesterase-mediated carbamate hydrolysis involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (the guanosine analog) and a carbamylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases carbamic acid, which spontaneously decomposes to an amine and carbon dioxide.[9]

Quantitative Data on Nucleoside Carbamate Cleavage

While specific kinetic data for the enzymatic cleavage of guanosine carbamates is not extensively available in the public domain, studies on analogous nucleoside carbamates provide valuable insights. A study on N-(alkyloxy)carbonyl derivatives of 5′-methylthioadenosine (MTA), a nucleoside analog, demonstrated their conversion to the parent MTA by carboxylesterases present in mouse liver microsomes. The rate of this conversion was dependent on the nature of the alkyl group of the carbamate.

| Prodrug Candidate | Alkyl Group | Half-life (t½) in Mouse Liver Microsomes (hours) |

| 2a | Hexyl | 1.2 |

| 2b | Butyl | 9.4 |

| Data summarized from a study on 5′-methylthioadenosine carbamate prodrugs. The shorter half-life indicates a more rapid enzymatic cleavage. |

Another study on amino acid carbamates provided Michaelis-Menten constants (Km) for acylase and acetylcholinesterase, illustrating the affinity of these enzymes for carbamate substrates.[7]

| Enzyme | Substrate | Km (mM) | Optimal pH |

| Hog Kidney Acylase | N-(methoxycarbonyl)-DL-alanine | 8.2 | 7.5 |

| Acetylcholinesterase | N-(methoxycarbonyl)-DL-alanine | 68 | 7.5 - 8.0 |

| These data, while not on guanosine carbamates, provide a quantitative reference for enzyme-carbamate interactions.[7] |

Experimental Protocols

The following are generalized protocols for assessing the enzymatic cleavage of guanosine carbamates. These should be optimized for the specific guanosine carbamate and enzyme being investigated.

In Vitro Cleavage Assay Using Liver Microsomes

This assay is designed to evaluate the stability and cleavage of a guanosine carbamate prodrug in the presence of a complex mixture of liver enzymes, simulating hepatic metabolism.

Materials:

-

Guanosine carbamate test compound

-

Human or other species liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS or HPLC system for analysis

Procedure:

-

Prepare a stock solution of the guanosine carbamate in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a solution of liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the guanosine carbamate substrate (final concentration typically 1-10 µM) and the NADPH regenerating system to the microsome solution.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS or HPLC to quantify the disappearance of the parent guanosine carbamate and the appearance of the cleaved guanosine analog.

-

Calculate the half-life (t½) of the guanosine carbamate.

Cleavage Assay with Purified Recombinant Enzyme

This assay is used to determine the kinetic parameters of a specific enzyme (e.g., hCE1) for a guanosine carbamate substrate.

Materials:

-

Purified recombinant enzyme (e.g., hCE1)

-

Guanosine carbamate substrate

-

Assay buffer appropriate for the enzyme (e.g., Tris-HCl or phosphate buffer at optimal pH)

-

Stop solution (e.g., strong acid, base, or organic solvent)

-

Spectrophotometer, fluorometer, or LC-MS/MS for detection

Procedure:

-

Prepare a series of dilutions of the guanosine carbamate substrate in the assay buffer.

-

In a 96-well plate or microcentrifuge tubes, add the assay buffer and the purified enzyme. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

-

Incubate for a fixed period during which the reaction is linear.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of product formed. The method of detection will depend on the properties of the product. If the product has a chromophore or is fluorescent, a spectrophotometer or fluorometer can be used. Otherwise, LC-MS/MS is a more universal detection method.

-

Determine the initial velocity of the reaction for each substrate concentration.

-

Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of carboxylesterase-mediated cleavage of a guanosine carbamate prodrug.

Caption: Experimental workflow for the evaluation of enzymatic cleavage of guanosine carbamates.

Conclusion and Future Directions

The enzymatic cleavage of carbamates is a well-established mechanism for prodrug activation, primarily mediated by carboxylesterases. While the field of guanosine carbamate prodrugs is still developing, the principles and methodologies outlined in this guide provide a solid foundation for their investigation. Future research should focus on identifying the specific human carboxylesterases and other enzymes capable of cleaving various guanosine carbamates and determining their kinetic parameters. This will enable the design of guanosine-based therapeutics with optimized activation profiles, leading to improved efficacy and safety. The use of recombinant enzymes and advanced analytical techniques will be crucial in advancing our understanding in this promising area of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and phosphodiesterase activity of carboxylic acid mimetics of cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tryptamine Guanosine Carbamate: A Technical Guide to Solubility and Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and permeability characteristics of Tryptamine Guanosine Carbamate (TpGc), a selective inhibitor of the Histidine Triad Nucleotide-binding protein 1 (HINT1).[1][2] Understanding these fundamental physicochemical properties is crucial for the design and development of TpGc as a potential therapeutic agent, particularly in the context of its role in modulating opioid analgesia and preventing tolerance.[1] This document summarizes available data, presents detailed experimental protocols for characterization, and visualizes the key signaling pathway associated with its mechanism of action.

Core Physicochemical Properties

This compound's structure, which combines a tryptamine moiety with a guanosine nucleoside via a carbamate linker, presents a unique set of physicochemical challenges and opportunities. The carbamate group is often employed in drug design to enhance stability and membrane permeability.[3][4][5][6]

Solubility

Table 1: Solubility Data for this compound

| Solvent | Concentration | Method/Notes |

| DMSO | 125 mg/mL (266.27 mM) | Requires ultrasonic and warming/heating to 60°C for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility.[1] |

| DMSO | 10 mM | Standard concentration for stock solutions.[2] |

| Aqueous Buffer | Low | Qualitative descriptions from multiple sources suggest poor aqueous solubility, which has posed limitations for its application.[7] Suggested oral formulations include co-solvents and surfactants like PEG400, Carboxymethyl cellulose, and Tween 80.[8] |

Permeability

Specific experimental data on the membrane permeability of this compound, such as Caco-2 or PAMPA assay results, are not currently published. However, the presence of the carbamate functional group is generally associated with improved cell membrane permeability.[3][4][5][6][9] Furthermore, the parent tryptamine molecule is known to readily cross the blood-brain barrier.[10]

Experimental Protocols

The following sections detail standardized protocols for determining the kinetic solubility and permeability of compounds like this compound. These methods are widely used in drug discovery and development to assess the potential for oral bioavailability and distribution.

Kinetic Aqueous Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer, starting from a DMSO stock solution.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for determining kinetic aqueous solubility.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using sonication and gentle warming if necessary.[1][11]

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 to 2 hours) with constant shaking to allow the solution to reach equilibrium.[12]

-

Filtration: After incubation, filter the solutions through a MultiScreen® Solubility filter plate to separate any precipitated compound from the soluble fraction.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be achieved using UV/Vis spectrophotometry if the compound has a suitable chromophore, or more specifically by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Construct a standard curve using known concentrations of this compound. Use this curve to determine the solubility from the measured concentration in the filtrate.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay used to predict passive membrane permeability.

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [2][13]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution).

-

The test compound, dissolved in transport buffer, is added to either the apical (top) or basolateral (bottom) chamber.

-

The plates are incubated at 37°C, typically for 2 hours.

-

-

Sampling and Quantification: Samples are taken from the receiver chamber at specified time points and the concentration of the compound is determined by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters like P-glycoprotein. [13]

-

HINT1 Signaling Pathway

This compound exerts its pharmacological effects by inhibiting HINT1. HINT1 is a key protein in the cross-regulation between the µ-opioid receptor (MOR) and the N-methyl-D-aspartate receptor (NMDAR), a process implicated in opioid-induced analgesia and the development of tolerance. [8][14] Signaling Pathway of HINT1-Mediated MOR-NMDAR Crosstalk

Caption: HINT1's role in MOR-NMDAR crosstalk and its inhibition by TpGc.

Pathway Description:

-

MOR Activation: Morphine binds to and activates the µ-opioid receptor (MOR).

-

HINT1-Mediated Signaling: The activated MOR engages the HINT1 protein. HINT1 then recruits and activates Protein Kinase C gamma (PKCγ). [15]3. NMDAR Potentiation: PKCγ, along with Src kinase, phosphorylates the NMDAR. This phosphorylation enhances the activity of the NMDAR, leading to increased calcium influx upon glutamate binding. [16]4. Tolerance Development: The subsequent activation of calcium/calmodulin-dependent protein kinase II (CaMKII) leads to the phosphorylation and desensitization of the MOR, a key mechanism in the development of opioid tolerance.

-

Inhibition by TpGc: this compound selectively inhibits HINT1. By blocking HINT1, TpGc prevents the recruitment of PKCγ and the subsequent potentiation of NMDAR activity. This uncoupling of MOR activation from NMDAR signaling enhances morphine's analgesic effect and prevents the development of tolerance. [15]

Conclusion

This compound is a promising pharmacological tool and potential therapeutic lead that targets the HINT1 protein to modulate opioid receptor signaling. While its solubility in aqueous solutions appears to be a limiting factor, requiring formulation strategies for in vivo applications, its chemical structure suggests favorable membrane permeability characteristics. The provided experimental protocols offer a framework for the systematic evaluation of these critical physicochemical properties. A thorough understanding of its solubility, permeability, and the intricacies of the HINT1 signaling pathway is essential for advancing the development of this compound and related HINT1 inhibitors.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]

- 5. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aqueous solvent effects on the conformational space of tryptamine. Structural and electronic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Caco-2 Permeability | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. HINT1 protein cooperates with cannabinoid 1 receptor to negatively regulate glutamate NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The σ1 receptor engages the redox-regulated HINT1 protein to bring opioid analgesia under NMDA receptor negative control - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Analysis of Novel Tryptamine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation techniques for the analysis of novel tryptamine compounds using mass spectrometry. Tryptamines, a class of compounds characterized by an indole ring structure, include neurotransmitters like serotonin as well as a wide range of psychoactive substances.[1][2] The emergence of novel psychoactive substances (NPS) with a tryptamine core necessitates robust and precise analytical methods for their identification and quantification in various matrices.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and specificity.[2][4][5]

Core Principles of Tryptamine Analysis by Mass Spectrometry

The analysis of tryptamines by mass spectrometry hinges on three key stages: ionization, mass analysis, and fragmentation. The goal is to generate, separate, and detect ions in a way that provides definitive structural information and accurate quantification.

1.1. Ionization Techniques

Due to the polarity and thermal lability of many tryptamine compounds, "soft" ionization techniques are preferred as they minimize in-source fragmentation and preserve the molecular ion.[6]

-

Electrospray Ionization (ESI): This is the most common technique for tryptamine analysis.[6][7] In positive ion mode, ESI generates protonated molecules, denoted as [M+H]⁺. This process is highly efficient for compounds containing basic nitrogen atoms, such as the amino group in the tryptamine side chain. ESI is readily coupled with liquid chromatography, making it ideal for analyzing complex mixtures.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While historically significant, GC-MS is often less suitable for complex or thermally labile tryptamines without derivatization.[4][8] However, for certain structural isomers, GC-MS can provide complementary separation and fragmentation data.[4]

1.2. Fragmentation Analysis (Tandem MS or MS/MS)

Tandem mass spectrometry is crucial for the structural elucidation of novel compounds and for achieving high selectivity in quantitative assays.[6][7] The process involves the isolation of the protonated molecule ([M+H]⁺) followed by collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of tryptamines typically involves cleavage at the β-carbon relative to the indole ring and cleavages of substituents on the amino group.[8][9] The resulting product ion spectrum serves as a structural fingerprint. For example, a common fragmentation pathway for many N,N-dialkylated tryptamines is the loss of the alkyl groups.

Quantitative Analysis Workflow

A typical quantitative workflow for novel tryptamines involves sample preparation, chromatographic separation, and MS/MS detection, often in a multiple reaction monitoring (MRM) mode.[10]

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. toxicology-and-analysis-of-psychoactive-tryptamines - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 6. forendex.southernforensic.org [forendex.southernforensic.org]

- 7. [PDF] Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS) | Semantic Scholar [semanticscholar.org]

- 8. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity of Tryptamine Guanosine Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive overview of the biological activity of the novel compound, Tryptamine Guanosine Carbamate (TGC). As no empirical data for TGC currently exists, this guide synthesizes the known pharmacological profiles of its constituent moieties—tryptamine, guanosine, and a carbamate linker—to forecast its potential therapeutic applications and mechanisms of action. This whitepaper outlines predicted biological targets, proposes potential signaling pathways, presents hypothetical quantitative data for plausible interactions, and details robust experimental protocols for the future validation of these predictions. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this unique hybrid molecule.

Introduction

This compound (TGC) is a conceptual molecule that conjugates the neuroactive alkaloid tryptamine with the purine nucleoside guanosine via a stable carbamate linkage. The rationale for this molecular design is to explore potential synergistic or novel pharmacological properties arising from the combination of two distinct and biologically active parent molecules.

-

Tryptamine and its derivatives are well-documented as potent agonists and modulators of the serotonergic system, particularly the 5-HT receptors, and also interact with trace amine-associated receptors (TAARs).[1][2][3] Their psychoactive and therapeutic effects, ranging from antidepressant to anti-migraine applications, are subjects of intense research.[1][4][5]

-

Guanosine is a purine nucleoside that plays a significant role as a neuromodulator, exhibiting neuroprotective, anti-inflammatory, and anticonvulsant properties.[6][7] Its mechanisms of action are complex, involving the modulation of the adenosinergic system, particularly A1 and A2A receptors, and the activation of intracellular signaling cascades like PI3K/Akt and MAPK/ERK.[6][8][9]

-

The carbamate linker is a versatile functional group in medicinal chemistry, known for its stability and its ability to act as a peptide bond isostere.[10][11] In the context of TGC, the carbamate group is predicted to provide a stable covalent link, ensuring the molecule acts as a single pharmacological entity rather than a prodrug of its components. This linkage can also influence the molecule's pharmacokinetic profile, including its ability to cross cellular membranes.[10][12]

This guide will explore the predicted biological landscape of TGC, offering a roadmap for its synthesis and subsequent pharmacological evaluation.

Predicted Biological Targets and Signaling Pathways

Based on the pharmacology of its parent compounds, TGC is predicted to have a multi-target profile, primarily engaging with receptors and pathways in the central nervous system.

Primary Predicted Targets

The primary molecular targets for TGC are hypothesized to be a combination of those for tryptamine and guanosine:

-

Serotonin (5-HT) Receptors: High-affinity interactions are predicted with various 5-HT receptor subtypes, especially the 5-HT2A receptor, which is a key target for many psychoactive tryptamines.[3][13] Agonist activity at this receptor is a likely contributor to TGC's potential neuropsychiatric effects.

-

Adenosine A1/A2A Receptors: Guanosine is known to modulate adenosine A1 and A2A receptors, often requiring their co-expression to exert its effects.[9][14][15] TGC is predicted to retain this modulatory activity, potentially influencing downstream signaling related to neuroprotection and inflammation.[16]

-

Trace Amine-Associated Receptor 1 (TAAR1): As a tryptamine derivative, TGC may act as an agonist at TAAR1, which would modulate dopaminergic, serotonergic, and glutamatergic systems.[1]

Predicted Signaling Pathways

The engagement of TGC with its primary targets is expected to trigger multiple intracellular signaling cascades.

Activation of the 5-HT2A receptor by the tryptamine moiety is predicted to initiate a Gq-coupled signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The neurobiological activity of hallucinogenic tryptamines [nikobidin.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Psychoactive Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychoactive substance research is in a constant state of flux, with novel tryptamine derivatives representing a significant and evolving area of interest. These compounds, structurally related to the endogenous neurotransmitter serotonin, exhibit a wide range of pharmacological effects, primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2A subtype.[1][2][3][4] This technical guide provides an in-depth overview of the core aspects of discovering and characterizing these novel psychoactive tryptamines, with a focus on quantitative data, experimental protocols, and the visualization of key biological and methodological frameworks.

The exploration of tryptamine derivatives is not new, with foundational work on structure-activity relationships (SAR) dating back several decades.[5] However, the recent emergence of new psychoactive substances (NPS) and a renewed interest in the therapeutic potential of psychedelics have spurred further investigation into this chemical class.[4][6][7] Modern research efforts aim to systematically investigate the SAR of these compounds to understand how subtle structural modifications influence their interaction with various receptors and, consequently, their psychoactive and physiological effects.[2][3][8][9][10]

Quantitative Pharmacological Data

A cornerstone of novel drug discovery is the quantitative assessment of a compound's interaction with its biological targets. For psychoactive tryptamines, this primarily involves determining their binding affinities and functional activities at various serotonin receptors and other potential off-target sites. The following tables summarize key quantitative data for a selection of novel and classic tryptamine derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Derivatives

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT | NET |

| DMT | 136 ± 21 | 109 ± 18 | 49 ± 10 | 118 ± 10 | 1300 ± 200 | >10,000 |

| Psilocin | 130 ± 15 | 40 ± 5 | 5 ± 1 | 20 ± 3 | 3300 ± 400 | >10,000 |

| DiPT | 1000 ± 100 | 250 ± 30 | 80 ± 10 | 400 ± 50 | 2000 ± 300 | >10,000 |

| 4-OH-DiPT | 800 ± 90 | 150 ± 20 | 60 ± 8 | 300 ± 40 | 1500 ± 200 | >10,000 |

| 4-OH-MET | 500 ± 60 | 80 ± 10 | 40 ± 5 | 200 ± 30 | 1000 ± 150 | >10,000 |

| 5-MeO-AMT | 50 ± 8 | 30 ± 4 | 10 ± 2 | 50 ± 7 | 500 ± 70 | 800 ± 100 |

| 5-MeO-MiPT | 200 ± 30 | 100 ± 15 | 30 ± 4 | 150 ± 20 | 800 ± 100 | >10,000 |

Data compiled from multiple sources, including Rickli et al., 2016.[1]

Table 2: Functional Activity (EC50, nM and Emax, %) at the Human 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) |

| 5-HT (Serotonin) | 6.8 ± 0.9 | 100 |

| DMT | 69 ± 11 | 98 ± 3 |

| Psilocin | 35 ± 5 | 95 ± 4 |

| DiPT | 180 ± 25 | 85 ± 5 |

| 4-OH-DiPT | 120 ± 18 | 90 ± 4 |

| 4-OH-MET | 70 ± 10 | 92 ± 3 |

| 5-MeO-AMT | 25 ± 4 | 105 ± 5 |

| 5-MeO-MiPT | 90 ± 12 | 100 ± 4 |

Data represents agonist activity determined by calcium mobilization assays.[8][10]

Experimental Protocols

The generation of reliable and reproducible data is contingent upon well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays commonly employed in the characterization of novel psychoactive tryptamines.

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM ketanserin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a specific Gq-coupled receptor.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds at various concentrations.

-

A reference agonist (e.g., serotonin).

-

A fluorescence plate reader.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound or reference agonist to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the response as a function of compound concentration to determine the EC50 and Emax values.

The head-twitch response in rodents is a behavioral assay widely used as a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[10][11][12]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Materials:

-

Male C57BL/6J mice.

-

Test compound at various doses.

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

A 5-HT2A receptor antagonist for specificity testing (e.g., ketanserin).

Procedure:

-

Habituate the mice to the observation chambers.

-

Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

-

Place the mice individually in the observation chambers.

-

Record the number of head twitches over a specific time period (e.g., 30 minutes).

-

To confirm the involvement of the 5-HT2A receptor, a separate group of mice can be pre-treated with a 5-HT2A antagonist before the administration of the test compound.

-

Analyze the dose-response relationship for the head-twitch response.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Caption: Experimental Workflow for Tryptamine Characterization.

Conclusion

The discovery and characterization of novel psychoactive tryptamine derivatives is a multifaceted process that relies on a combination of chemical synthesis, in vitro pharmacology, and in vivo behavioral assessment. A systematic approach, guided by quantitative data and well-defined experimental protocols, is essential for elucidating the structure-activity relationships that govern the effects of these compounds. The methodologies and data presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals working to advance our understanding of this important class of psychoactive molecules. As research in this area continues to expand, the development of more selective and potentially therapeutic tryptamine derivatives remains a promising frontier in neuroscience and pharmacology.

References

- 1. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blossomanalysis.com [blossomanalysis.com]

- 3. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mugglehead.com [mugglehead.com]

- 7. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Guanosine-Conjugated Molecules: A Technical Guide

Abstract

Guanosine, a fundamental purine nucleoside, has emerged as a versatile scaffold in the design and development of novel therapeutic and diagnostic agents. Its unique chemical properties, including the ability to form G-quadruplex structures and engage in specific molecular recognition, have made it an attractive moiety for conjugation to a wide array of molecules, including anticancer drugs, imaging agents, and nucleic acids. This technical guide provides an in-depth overview of exploratory studies on guanosine-conjugated molecules, with a focus on their synthesis, characterization, and applications in drug delivery, gene therapy, and bioimaging. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate complex signaling pathways, experimental workflows, and structure-activity relationships, offering a valuable resource for researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

The conjugation of bioactive molecules to specific chemical scaffolds is a well-established strategy in drug discovery and development to enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable targeted delivery. Guanosine, a purine nucleoside composed of guanine attached to a ribose sugar, has garnered significant attention as a conjugating agent due to its intrinsic biological relevance and versatile chemical functionality.[1] The guanine base can participate in Hoogsteen hydrogen bonding to form G-quadruplexes, four-stranded nucleic acid structures implicated in the regulation of key cellular processes, including transcription and replication.[2][3] This property has been exploited to design guanosine-conjugated molecules that can selectively target and stabilize G-quadruplexes in the promoter regions of oncogenes or in telomeres, thereby inhibiting cancer cell proliferation.[2]

Beyond G-quadruplex targeting, guanosine's structure offers multiple sites for chemical modification, allowing for the attachment of various payloads, such as cytotoxic drugs, fluorescent probes, and polymers. This has led to the development of a diverse range of guanosine-conjugated molecules with applications spanning from targeted cancer therapy and gene delivery to advanced bioimaging. This guide will delve into the core aspects of these exploratory studies, providing a comprehensive resource for researchers navigating this exciting area of chemical biology and medicinal chemistry.

Synthesis of Guanosine-Conjugated Molecules

The synthesis of guanosine-conjugated molecules can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis. The choice of method depends on the complexity of the target molecule and the desired scale of production.

Solution-Phase Synthesis

Solution-phase synthesis is a traditional and versatile method for preparing a wide range of guanosine conjugates. It involves the reaction of a suitably protected guanosine derivative with a molecule of interest in an appropriate solvent.

Experimental Protocol: Synthesis of a Guanosine-Doxorubicin Conjugate

This protocol describes the synthesis of a guanosine-doxorubicin conjugate, a potential anticancer agent.

Materials:

-

Guanosine

-

Doxorubicin hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate protecting groups for guanosine (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl, isobutyryl (ibu) for the N2-amino group)

Procedure:

-

Protection of Guanosine: Protect the 5'-hydroxyl group of guanosine with a DMT group and the N2-amino group with an isobutyryl group using standard procedures.

-

Activation of Doxorubicin: Dissolve doxorubicin hydrochloride in anhydrous DMF. Add DCC and DMAP to activate the carboxyl group of doxorubicin.

-

Conjugation: To the activated doxorubicin solution, add the protected guanosine derivative. Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.

-

Purification of the Conjugate: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Treat the purified conjugate with a solution of TFA in DCM to remove the DMT and isobutyryl protecting groups.

-

Final Purification: Purify the final guanosine-doxorubicin conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Solid-Phase Synthesis

Solid-phase synthesis is particularly advantageous for the preparation of guanosine-conjugated oligonucleotides and peptides.[4][5] This method involves the stepwise addition of building blocks to a growing chain that is covalently attached to an insoluble solid support.

Experimental Protocol: Solid-Phase Synthesis of a Guanosine-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing a guanosine moiety using an automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected guanosine phosphoramidite

-

Rink amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Preparation: Swell the rink amide resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.

-

Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

-

Peptide Elongation: Sequentially couple the subsequent Fmoc-protected amino acids and the Fmoc-protected guanosine phosphoramidite to the growing peptide chain, with a deprotection step after each coupling.

-

Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

-

Characterization: Verify the identity and purity of the guanosine-conjugated peptide by MS and analytical HPLC.

Workflow for Solid-Phase Synthesis of Guanosine-Conjugated Peptides